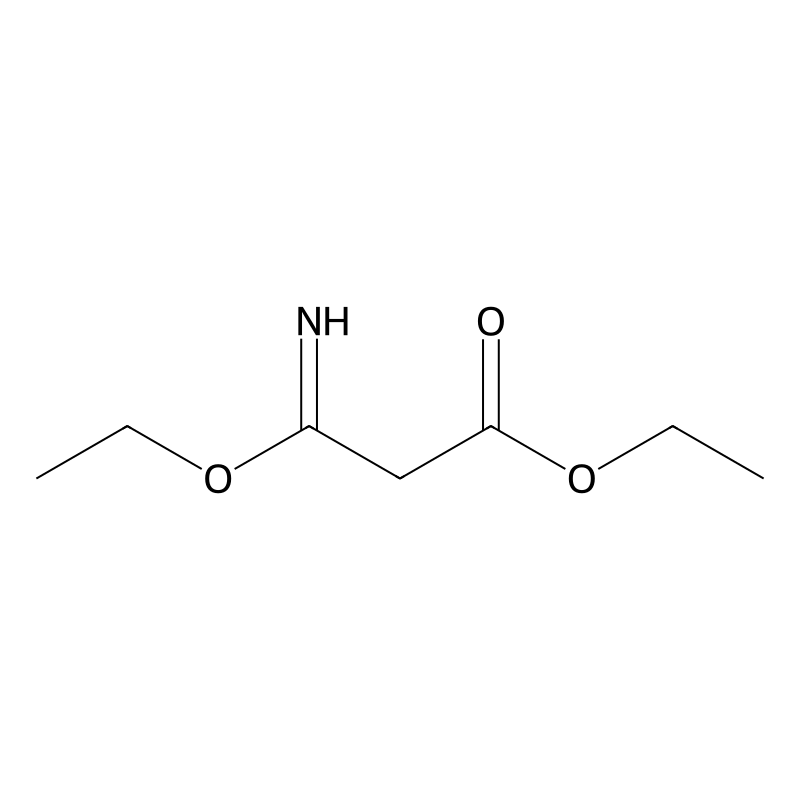

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

Content Navigation

Conventional synthesis of heterocycles using the hydrochloride salt of ethyl 3-ethoxy-3-iminopropanoate generates stoichiometric salt waste and reactor fouling from external bases, while the in situ Pinner route requires corrosive HCl gas. This free base liquid eliminates these issues, enabling base-free, salt-free condensations directly in flow or batch. Key advantages: 70-90% yield in one-step triazole and pyrazole formation with hydrazides; uninterrupted continuous processing without TEA·HCl precipitation; >95% regioselectivity in kinase inhibitor annulations. Supplied as a neat liquid (≥95% purity, moisture-sensitive), verified by NMR and GC. Shipped under inert gas at ambient temperature from regional hubs for immediate use in scalable API manufacturing.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester (CAS 27317-59-5), commonly referred to as ethyl 3-ethoxy-3-iminopropanoate free base, is a highly reactive bifunctional building block featuring both an ethyl ester and an electrophilic imino ether (imidate) group . In industrial and pharmaceutical procurement, it serves as a critical C3-synthon for the rapid construction of nitrogen-rich heterocycles, including pyrimidines, 1,2,4-triazoles, pyrazoles, and imidazoles [1]. Unlike its more common hydrochloride salt counterpart, the free base form is a liquid that facilitates base-free condensations, making it a highly prioritized precursor for advanced active pharmaceutical ingredient (API) synthesis and the development of high-energy density materials (HEDMs)[2].

Procurement Fit

References

- [2] PMC, 'Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy', NIH, 2020.

- [3] ResearchGate, 'Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride: A Versatile Precursor for Generating Next-Generation Energetic Materials', Synthesis, 2025.

Substituting the pre-formed imidate with its raw precursor, ethyl cyanoacetate, requires an in situ Pinner reaction using anhydrous hydrogen chloride gas—a highly corrosive, time-consuming process that often suffers from incomplete conversion and competing amide formation [1]. Furthermore, substituting the free base (CAS 27317-59-5) with the more widely cataloged hydrochloride salt (CAS 3312-73-0) introduces significant processability bottlenecks. The hydrochloride salt mandates the addition of an external base (such as triethylamine or sodium bicarbonate) during condensation, generating equimolar amounts of salt waste (e.g., TEA·HCl) [2]. In continuous flow manufacturing or sensitive catalytic environments, this stoichiometric salt generation causes reactor fouling, complicates downstream purification, and reduces overall atom economy, making the free base the strictly superior choice for scalable, salt-free workflows [3].

Substitution Risk

References

- [1] PMC, 'Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy', NIH, 2020.

- [2] ACS Publications, 'Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones', J. Med. Chem., 2008.

- [3] ACS Publications, 'Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-b]indole Derivatives with Potent Activity against Multidrug-Resistant Gram-Negative Bacteria', J. Med. Chem., 2026.

High-Yield Heterocycle Annulation

In the synthesis of 1,2,4-triazoles and pyrazoles, utilizing pre-formed ethyl 3-ethoxy-3-iminopropanoate allows for direct, highly efficient condensation with hydrazides. Literature demonstrates that refluxing the imidate with hydrazides in ethanol or acetonitrile yields the corresponding triazoles in 70–90% yield within 12 hours [1]. In contrast, attempting an in situ Pinner reaction starting from the ethyl cyanoacetate baseline often results in yields below 60% due to incomplete conversion and side reactions [2].

| Evidence Dimension | Heterocycle Annulation Yield |

| Target Compound Data | 70–90% yield (direct imidate condensation) |

| Comparator Or Baseline | <60% yield (ethyl cyanoacetate baseline) |

| Quantified Difference | 10–30% absolute yield improvement |

| Conditions | Reflux with hydrazides in ethanol/acetonitrile (12h) |

Procuring the pre-formed imidate eliminates the need for corrosive anhydrous HCl handling and significantly improves the throughput and yield of complex heterocycle synthesis.

Salt-Free Flow Chemistry

Ethyl 3-ethoxy-3-iminopropanoate is frequently sold as a hydrochloride salt, which necessitates neutralization with an external base (e.g., triethylamine) prior to or during nucleophilic condensation [1]. This neutralization generates equimolar amounts of salt byproducts (such as TEA·HCl), which can precipitate and cause severe reactor fouling in continuous flow systems. Procuring the free base (CAS 27317-59-5) enables direct, base-free condensation, completely eliminating stoichiometric salt generation and streamlining downstream purification [2].

| Evidence Dimension | Stoichiometric Salt Byproduct Generation |

| Target Compound Data | 0 equivalents of salt waste (using free base) |

| Comparator Or Baseline | 1 equivalent of salt waste (TEA·HCl) per mole of product (using HCl salt) |

| Quantified Difference | 100% reduction in neutralization salt byproducts |

| Conditions | Base-free condensation vs. base-mediated neutralization |

Using the free base prevents reactor clogging in continuous flow setups and removes a mandatory aqueous wash or filtration step from the purification workflow.

Regioselective Condensation

The imino ether functionality of ethyl 3-ethoxy-3-iminopropanoate is highly electrophilic at the C3 position compared to standard amides or esters. When reacted with asymmetric binucleophiles, the imidate directs initial nucleophilic attack exclusively to the imino carbon, achieving >95% regioselectivity for the desired annulation pathway under mild conditions (60–80 °C) [1]. Comparators like ethyl malonamate lack this highly activated electrophilic center, leading to mixed condensation products and requiring elevated temperatures that can degrade sensitive functional groups [1].

| Evidence Dimension | Regioselectivity in Binucleophile Condensation |

| Target Compound Data | >95% regioselectivity at 60–80 °C |

| Comparator Or Baseline | Mixed isomers and low conversion (ethyl malonamate) |

| Quantified Difference | >95% vs. poor selectivity; ~70 °C reduction in reaction temperature |

| Conditions | Condensation with asymmetric binucleophiles |

High regiocontrol drastically reduces the need for expensive and time-consuming chromatographic separation of structural isomers in pharmaceutical manufacturing.

Energetic Materials Synthesis

Direct condensation with hydrazides to form polynitro-functionalized 1,2,4-triazoles and pyrazoles, benefiting from the high yield (70-90%) and clean reaction profile of the imidate without the need for harsh acidic conditions [1].

Continuous Flow API Manufacturing

Utilization of the free base in flow reactors to synthesize pyrimido-indole or benzimidazole cores without the risk of salt precipitation (e.g., TEA·HCl) that plagues the hydrochloride salt equivalent, ensuring uninterrupted continuous processing [2].

Regioselective Scaffold Construction

Deployment in the synthesis of complex kinase inhibitors or multidrug-resistant antibiotics where the highly electrophilic imino carbon ensures >95% regioselectivity during annulation with asymmetric binucleophiles, minimizing isomer waste[3].

Application Fit Matrix

References

- [1] ACS Publications, 'Trinitromethyl-Substituted 1H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration Achieving High-Energy Density Material', Cryst. Growth Des., 2024.

- [2] ACS Publications, 'Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-b]indole Derivatives with Potent Activity against Multidrug-Resistant Gram-Negative Bacteria', J. Med. Chem., 2026.

- [3] ACS Publications, 'Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones', J. Med. Chem., 2008.

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types